molecular formula C7H5NO2S B8697587 2-(Furan-2-yl)-2-oxoethyl thiocyanate CAS No. 200621-67-6

2-(Furan-2-yl)-2-oxoethyl thiocyanate

Cat. No.: B8697587
CAS No.: 200621-67-6
M. Wt: 167.19 g/mol
InChI Key: FMDGNCTUJUYADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-oxoethyl thiocyanate is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

200621-67-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

[2-(furan-2-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H5NO2S/c8-5-11-4-6(9)7-2-1-3-10-7/h1-3H,4H2

InChI Key

FMDGNCTUJUYADU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CSC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylfuran (10.0 mL, 100 mmol) was dissolved in ethanol (200 mL). To the solution was added N,N,N,N-tetra-n-butylammonium tribromide (50.6 g, 105 mmol), and the mixture was stirred at 50° C. for 1 hour. Sodium thiocyanate (8.91 g, 110 mmol) was added to the reaction mixture, and the mixture was further stirred for 1 hour. A saturated sodium bicarbonate aqueous solution was added to the reaction mixture, and the mixture extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The precipitated crystals were collected by filtration to give a title compound (11.2 g, 67%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.